molecular formula C9H10N2O B6205000 6-cyclopropanecarbonylpyridin-2-amine CAS No. 1878352-89-6

6-cyclopropanecarbonylpyridin-2-amine

Cat. No.: B6205000
CAS No.: 1878352-89-6
M. Wt: 162.2
InChI Key:
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Description

6-Cyclopropanecarbonylpyridin-2-amine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a cyclopropanecarbonyl group at the 6-position and an amine group at the 2-position. Its molecular formula is C9H10N2O, and it is known for its stability and reactivity under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropanecarbonylpyridin-2-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of 2-aminopyridine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropanecarbonylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Cyclopropanecarbonylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropanecarbonylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 6-cyclopropanecarbonylpyridin-2-amine.

    Cyclopropanecarbonyl chloride: Used in the cyclopropanation reaction.

    6-Chloropyridin-2-amine: Another pyridine derivative with different substituents.

Uniqueness: this compound is unique due to the presence of both a cyclopropanecarbonyl group and an amine group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

1878352-89-6

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

0

Origin of Product

United States

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